Pergolide sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dioleoyl-sn-glicerol: es un compuesto de diacilglicerol donde dos moléculas de ácido oleico se esterifican al primer y segundo grupo hidroxilo del glicerol. Este compuesto es un glicerolípido ubicado en la membrana plasmática y está involucrado en varios procesos bioquímicos . Se usa comúnmente en la investigación científica, particularmente en estudios relacionados con el metabolismo de los lípidos y los ensayos enzimáticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1,2-dioleoyl-sn-glicerol se puede sintetizar mediante la esterificación del glicerol con ácido oleico. La reacción generalmente involucra el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos .

Métodos de producción industrial: En entornos industriales, la producción de 1,2-dioleoyl-sn-glicerol involucra procesos de esterificación similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto. El producto final se purifica mediante técnicas de destilación o cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1,2-dioleoyl-sn-glicerol experimenta varias reacciones químicas, que incluyen:

Oxidación: Los dobles enlaces en las cadenas de ácido oleico se pueden oxidar para formar epóxidos o productos hidroxilados.

Reducción: Los enlaces éster se pueden reducir para formar los alcoholes correspondientes.

Sustitución: Los grupos éster se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los reactivos como el peróxido de hidrógeno o el tetróxido de osmio se usan comúnmente en condiciones suaves.

Reducción: El hidruro de aluminio y litio o el borohidruro de sodio son agentes reductores típicos utilizados en condiciones anhidras.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en presencia de una base como el hidróxido de sodio.

Principales productos:

Oxidación: Epóxidos, dioles y ácidos grasos hidroxilados.

Reducción: Glicerol y alcohol oleílico.

Sustitución: Amidas, tioésteres y otros derivados de glicerol sustituidos.

Aplicaciones Científicas De Investigación

El 1,2-dioleoyl-sn-glicerol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El 1,2-dioleoyl-sn-glicerol ejerce sus efectos actuando como un segundo mensajero en las vías de señalización lipídica. Activa la proteína quinasa C (PKC) uniéndose a su dominio C1, lo que lleva a la fosforilación de varias proteínas diana involucradas en procesos celulares como la proliferación, la diferenciación y la apoptosis . El compuesto también sirve como sustrato para las diacilglicerol quinasas, que lo convierten en ácido fosfatídico, otra importante molécula de señalización lipídica .

Comparación Con Compuestos Similares

Compuestos similares:

1,2-Dipalmitoil-sn-glicerol: Contiene ácido palmítico en lugar de ácido oleico.

1,2-Dioctanoyl-sn-glicerol: Contiene ácido octanoico en lugar de ácido oleico.

1,2-Dimiristoil-sn-glicerol: Contiene ácido mirístico en lugar de ácido oleico.

Singularidad: El 1,2-dioleoyl-sn-glicerol es único debido a su composición específica de ácidos grasos, que influye en sus propiedades físicas y actividad biológica. La presencia de cadenas de ácido oleico lo hace más fluido y menos propenso a la oxidación en comparación con los derivados de ácidos grasos saturados. Esta composición única le permite interactuar de manera diferente con las membranas lipídicas y las enzimas, convirtiéndolo en una herramienta valiosa en la investigación lipídica .

Propiedades

Número CAS |

72822-01-6 |

|---|---|

Fórmula molecular |

C19H26N2OS |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1 |

Clave InChI |

WOIHSNDTPKFAJW-LNWQLOGCSA-N |

SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

SMILES isomérico |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C |

SMILES canónico |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Sinónimos |

(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; |

Origen del producto |

United States |

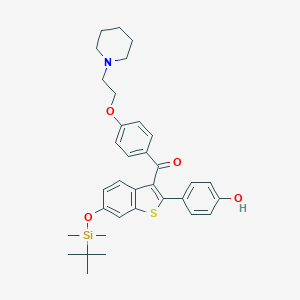

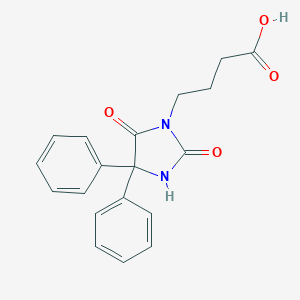

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of pergolide sulfoxide?

A: this compound acts as a dopamine agonist, primarily targeting dopamine D2 receptors [, ]. This means it binds to these receptors and mimics the effects of dopamine, a neurotransmitter involved in various brain functions, including motor control, reward, and motivation. This agonistic activity leads to downstream effects such as increased acetylcholine levels and decreased dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, a brain region crucial for motor function [].

Q2: How does the potency of this compound compare to its parent compound, pergolide, and other metabolites?

A: Studies have shown that this compound exhibits potent dopamine agonist activity, comparable to pergolide itself []. In vitro binding assays using bovine striatal membranes revealed that this compound has a Ki value of 4.6 nmol/l for dopamine receptors, while pergolide has a Ki value of 2.5 nmol/l []. This indicates this compound binds with slightly lower affinity compared to pergolide but remains a potent agonist. Importantly, other metabolites like despropyl pergolide and despropyl this compound displayed significantly weaker dopamine-like effects []. This highlights the importance of the specific structural features of pergolide and this compound for their dopaminergic activity.

Q3: How is this compound metabolized in vivo?

A: Research indicates that this compound is a major metabolite of pergolide in both rats and monkeys []. After oral administration of radiolabeled pergolide mesylate (a pergolide prodrug) to rats, this compound was identified as a major component in plasma, urine, and various tissues like the liver and lungs []. Interestingly, the metabolic profile differed slightly in monkeys, with different unknown metabolites being predominant []. This highlights potential species-specific differences in pergolide metabolism.

Q4: What analytical methods are commonly employed to study this compound?

A: Several analytical techniques have been utilized to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is widely used to separate and detect this compound in various matrices, including microbial extracts [] and plasma samples []. Additionally, radioimmunoassay (RIA) has proven to be a sensitive and specific method for quantifying pergolide, particularly at low therapeutic concentrations found in plasma []. The development of these analytical tools has been crucial for understanding the pharmacokinetics and metabolism of pergolide and its metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)